5-Methyl-2-thienylmagnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

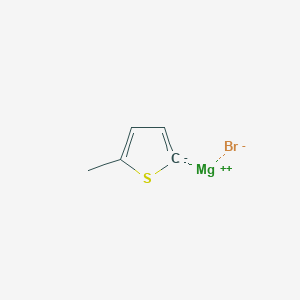

5-Methyl-2-thienylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. It is characterized by the presence of a magnesium atom bonded to a bromine atom and a 5-methyl-2-thienyl group. This compound is typically used in various chemical reactions to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-thienylmagnesium bromide is synthesized through the reaction of 5-methyl-2-thiophene with magnesium in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The general reaction is as follows:

5-Methyl-2-thiophene+Mg+Br2→5-Methyl-2-thienylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure the complete reaction and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thienylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

Substitution Reactions: Can participate in halogen-metal exchange reactions.

Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

Halides: Organic halides are used in substitution and coupling reactions.

Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Substituted Thiophenes: Result from halogen-metal exchange reactions.

Biaryls: Produced in cross-coupling reactions.

Scientific Research Applications

5-Methyl-2-thienylmagnesium bromide has a wide range of applications in scientific research:

Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

Material Science: Employed in the preparation of conducting polymers and other advanced materials.

Medicinal Chemistry: Utilized in the synthesis of biologically active compounds for drug discovery.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thienylmagnesium bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the bromine atom, creating a partial positive charge on the magnesium and a partial negative charge on the carbon atom of the 5-methyl-2-thienyl group. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

2-Thienylmagnesium Bromide: Another Grignard reagent with a similar structure but without the methyl group at the 5-position.

3-Methyl-2-thienylmagnesium Bromide: Similar structure with the methyl group at the 3-position instead of the 5-position.

Uniqueness

5-Methyl-2-thienylmagnesium bromide is unique due to the presence of the methyl group at the 5-position, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural difference can lead to variations in the products formed and the efficiency of the reactions compared to other similar compounds .

Biological Activity

5-Methyl-2-thienylmagnesium bromide is an organomagnesium compound that plays a significant role in organic synthesis, particularly in the formation of various biologically active molecules. This compound is primarily utilized in the preparation of derivatives that exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

This compound has the molecular formula C6H6BrMgS and a molecular weight of approximately 215.4 g/mol. The compound features a thiophene ring, which is known for its ability to engage in π-π interactions with aromatic residues in proteins. This interaction can modulate the activity of various enzymes and receptors, leading to significant biological effects.

The mechanism by which this compound exerts its biological effects involves:

- Formation of Reactive Intermediates : Upon reaction with electrophiles, it can form intermediates that interact with cellular components.

- Hydrogen Bonding : The thiophene ring can form hydrogen bonds with amino acid side chains in proteins, influencing their activity.

- Electrophilic Substitution : The compound can undergo electrophilic substitution reactions, which are crucial for modifying biological targets.

Antimicrobial Activity

Research has indicated that compounds derived from this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. A study evaluated the antimicrobial activity of several thiophene derivatives and found that those synthesized from this compound had significant inhibitory effects on gram-positive and gram-negative bacteria .

Anticancer Properties

Several studies have explored the anticancer potential of compounds synthesized using this compound. For example, a case study demonstrated that a derivative inhibited cell proliferation in human cancer cell lines through apoptosis induction. The compound's mechanism involved targeting specific signaling pathways associated with cancer cell survival.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A series of experiments were conducted to assess the antimicrobial efficacy of derivatives formed from this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain derivatives, indicating potent antimicrobial activity .

- Anticancer Research : A derivative synthesized from this compound was tested against various cancer cell lines, including breast and lung cancer cells. The study reported a significant reduction in cell viability (up to 70%) at concentrations ranging from 10 to 50 µM, suggesting potential for further development as an anticancer agent.

Properties

IUPAC Name |

magnesium;5-methyl-2H-thiophen-2-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5S.BrH.Mg/c1-5-3-2-4-6-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUROPHQOXBJFS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[C-]S1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrMgS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.